molecular formula C7H9N3O4 B1584139 ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE CAS No. 39070-13-8

ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Cat. No. B1584139
Key on ui cas rn: 39070-13-8
M. Wt: 199.16 g/mol
InChI Key: VRARWXJAWCRJCX-UHFFFAOYSA-N
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Patent
US03954789

Procedure details

To 0.2 g. of 5-carbethoxy-1-methyl-2-nitroimidazole in 30 ml. of tetrahydrofuran, 0.044 g. of LiBH4 is gradually added under stirring at room temperature. After stirring for 48 hours, the excess of LiBH4 is decomposed with 10% hydrochloric acid, the reaction mixture is filtered and the filtrated is evaporated to dryness under vacuum. The residue is taken up with acetone. Inorganic salts are filtered off and the solution is evaporated. The oily residue is chromatographed through 7 g. of silica gel, by eluting with chloroform containing from 1% to 3% (v/v) of methanol. After concentration of the portions containing the product, 0.052 g. (33%) of 1-methyl-2-nitro-5-hydroxymethylimidazole is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[N:10]([CH3:11])[C:9]([N+:12]([O-:14])=[O:13])=[N:8][CH:7]=1)(OCC)=[O:2].[Li+].[BH4-].Cl>O1CCCC1>[CH3:11][N:10]1[C:6]([CH2:1][OH:2])=[CH:7][N:8]=[C:9]1[N+:12]([O-:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1=CN=C(N1C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrated is evaporated to dryness under vacuum
FILTRATION
Type
FILTRATION
Details
Inorganic salts are filtered off
CUSTOM
Type
CUSTOM
Details
the solution is evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is chromatographed through 7 g
WASH
Type
WASH
Details
of silica gel, by eluting with chloroform containing from 1% to 3% (v/v) of methanol
ADDITION
Type
ADDITION
Details
After concentration of the portions containing the product, 0.052 g

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1CO)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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